molecular formula C20H27N3O5 B2675428 6-isopentyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930064-71-4

6-isopentyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2675428
CAS RN: 930064-71-4
M. Wt: 389.452
InChI Key: BSRASNGIPPYXLW-UHFFFAOYSA-N
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Description

The compound contains a 3,4,5-trimethoxyphenyl (TMP) group . The TMP group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, TMP-bearing compounds have been synthesized in various studies . For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Molecular Structure Analysis

The TMP group is prominently present in the molecular structures of various research studies . This ring has been incorporated in a wide range of therapeutically interesting drugs .

Scientific Research Applications

Antithrombotic Applications

Pyrido[4,3-d]pyrimidine derivatives have been identified for their antithrombotic properties, offering favorable cerebral and peripheral effects. This suggests a potential area of application for related compounds in the treatment or prevention of thrombotic conditions (Furrer, Wágner, & Fehlhaber, 1994).

Antimicrobial Activity

Research into pyrido[1,2-a]pyrimidine derivatives has uncovered their potential as antibacterial and antitumor agents. These compounds, which include Schiff bases of certain amino acids, have shown variable antibacterial activities and are considered promising in the field of medicinal chemistry (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).

Material Sciences and Photophysical Properties

Pyrrolopyrimidine derivatives have been investigated for their photophysical properties, indicating applications in material sciences, particularly as pH sensors and in the development of photoluminescent materials. The studies highlight the ability to tune the photophysical properties of these compounds through molecular design, opening up avenues for their use in various technological applications (Yan, Meng, Li, Ge, & Lu, 2017).

Synthetic Methodology

In the context of synthetic chemistry, the development of novel methodologies for synthesizing pyrrolopyrimidine derivatives has been reported. These methods offer efficient routes to a range of derivatives, potentially expanding the toolkit for generating compounds with diverse applications (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).

Mechanism of Action

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Future Directions

The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

properties

IUPAC Name

6-(3-methylbutyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-11(2)6-7-23-10-13-16(19(23)24)17(22-20(25)21-13)12-8-14(26-3)18(28-5)15(9-12)27-4/h8-9,11,17H,6-7,10H2,1-5H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRASNGIPPYXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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